molecular formula C20H22ClNO3 B6418216 2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide CAS No. 1091129-05-3

2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide

Cat. No.: B6418216
CAS No.: 1091129-05-3
M. Wt: 359.8 g/mol
InChI Key: UNCLNTPZBPUFBI-UHFFFAOYSA-N
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Description

2-Chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a benzamide derivative featuring a 2-chlorophenyl group attached to a carboxamide moiety. The amide nitrogen is substituted with a methyl group connected to a tetrahydropyran (oxane) ring, which is further substituted at the 4-position with a 2-methoxyphenyl group.

Properties

IUPAC Name

2-chloro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c1-24-18-9-5-3-7-16(18)20(10-12-25-13-11-20)14-22-19(23)15-6-2-4-8-17(15)21/h2-9H,10-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCLNTPZBPUFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-(2-methoxyphenyl)oxan-4-ylmethanamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, using reagents like sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of new derivatives with different substituents.

Scientific Research Applications

2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features :

  • Simpler benzamide core lacking the oxane ring.
  • Methoxyphenyl group directly attached to the amide nitrogen.

Key Findings :

  • Intramolecular N–H∙∙∙O hydrogen bonding forms an S(5) ring motif, stabilizing planarity in the methoxyphenyl-amide segment .
  • Intermolecular Cl∙∙∙O (3.187 Å) and C–H∙∙∙O interactions generate centrosymmetric dimers and sheets in the crystal lattice .

Benzamide Derivatives with Catalytic Activity

Examples :

  • L1 : 4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide
  • L2 : 2-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide

Key Findings :

  • These thiourea-functionalized benzamides exhibit catalytic activity in Suzuki coupling reactions due to their electron-withdrawing substituents and sulfur coordination sites .

Pesticidal Benzamides

Examples :

  • Imazosulfuron : 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
  • Chlorsulfuron: 2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide

Key Findings :

  • Chloro and methoxy groups enhance herbicidal activity by targeting acetolactate synthase (ALS) enzymes .
  • Comparison : The target compound’s oxane ring may impede binding to ALS due to steric bulk, but its methoxyphenyl group could retain partial affinity.

Benzamides with Heterocyclic Substituents

Examples :

  • 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide (Mol. Formula: C₁₈H₁₆ClN₃O₂) .
  • 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxyphenyl)methylene]-4-oxo-2-thioxothiazolidin-3-yl]benzamide .

Key Findings :

  • Pyrazole and thiazolidinone substituents introduce additional hydrogen-bonding or π-stacking interactions, influencing biological target engagement .
  • Comparison : The oxane ring in the target compound may provide a unique balance of rigidity and lipophilicity, differentiating its pharmacokinetic profile.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Properties
Target Compound C₂₀H₂₀ClNO₃* ~357.8 g/mol Oxane ring, 2-methoxyphenyl Inferred steric hindrance, lipophilic
4-Chloro-N-(2-methoxyphenyl)benzamide C₁₄H₁₂ClNO₂ 261.7 g/mol Direct methoxyphenyl-amide Planar S(5) ring, dimeric crystal
L1 (Catalytic ligand) C₁₅H₁₃ClFN₃OS 337.8 g/mol Thiourea, 3-fluorobenzyl Suzuki coupling catalysis
Imazosulfuron C₁₄H₁₈ClN₃O₃S 343.8 g/mol Sulfonylurea, methyl groups Herbicidal (ALS inhibitor)
4-[(4-Chloro-1H-pyrazol-1-yl)methyl] derivative C₁₈H₁₆ClN₃O₂ 341.8 g/mol Pyrazole, methylene linker Potential kinase inhibition

*Estimated based on structural analogy.

Key Insights and Inferences

Lipophilicity : The oxane and methoxyphenyl groups may enhance membrane permeability compared to polar analogs like thiourea derivatives .

Biological Activity: While pesticidal benzamides rely on chloro-methoxy motifs , the target’s bulkier structure may shift activity toward non-pesticidal applications, such as kinase inhibition or antimicrobial uses.

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